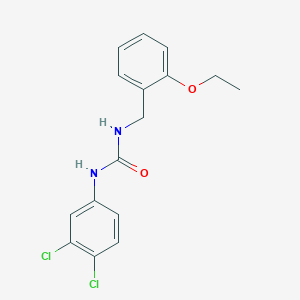![molecular formula C25H21ClN2O3 B6115838 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B6115838.png)
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is a synthetic compound that belongs to the class of benzochromene derivatives. This compound has been of great interest to researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
The compound 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one can modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound has been reported to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may also be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one. One area of interest is the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the compound's efficacy and safety in animal models and clinical trials. Another future direction is the development of new synthetic analogs of the compound with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Finally, more research is needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been reported in the literature. The compound can be synthesized by reacting 5-chloro-2-methylphenylpiperazine with 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of a suitable base and a solvent. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine ring followed by cyclization to form the benzochromene ring.
Propiedades
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-6-8-18(26)14-22(16)27-10-12-28(13-11-27)24(29)21-15-20-19-5-3-2-4-17(19)7-9-23(20)31-25(21)30/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPTKCOIZTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)


![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![7-(difluoromethyl)-2-(1-ethyl-1H-pyrazol-3-yl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6115801.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6115821.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6115828.png)

![2-ethoxy-4-[4-oxo-9-(2-thienyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl 2-chlorobenzoate](/img/structure/B6115852.png)
![4-{[4-(1H-indol-5-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6115857.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B6115865.png)
![3-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6115867.png)
![ethyl 4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B6115869.png)